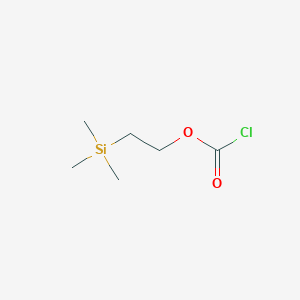

2-(Trimethylsilyl)ethyl chloroformate

Description

Overview of the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protecting Group

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group predominantly used for amines. chem-station.com A key feature of the Teoc group is its remarkable stability across a wide range of reaction conditions. It is resistant to hydrolysis, most acidic and basic conditions, and various nucleophilic attacks. chem-station.comhighfine.com This stability allows it to remain intact while other common protecting groups are manipulated. highfine.com

The Teoc group's chemical robustness distinguishes it from other widely used amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). highfine.comhighfine.com For instance, the Boc group is typically removed under acidic conditions, the Fmoc group is cleaved by bases like piperidine (B6355638), and the Cbz group is often removed via catalytic hydrogenation. highfine.comtcichemicals.com The Teoc group, however, is stable under these conditions, which makes it an excellent choice for orthogonal protection strategies in multi-step synthesis. highfine.com

Deprotection of the Teoc group is achieved under specific and mild conditions, most commonly by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.comtcichemicals.com The cleavage mechanism involves the attack of the fluoride ion on the silicon atom, which initiates a β-elimination and decarboxylation cascade. chem-station.com This process releases the free amine along with non-interfering, volatile by-products like ethylene (B1197577), carbon dioxide, and trimethylsilyl (B98337) fluoride, which simplifies the purification process. chem-station.comrsc.org

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

|---|---|---|---|

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Stable to acid, base, and hydrogenation. chem-station.comhighfine.comhighfine.com | Fluoride ions (e.g., TBAF). tcichemicals.com |

| tert-Butoxycarbonyl | Boc | Stable to base and catalytic reduction. tcichemicals.com | Strong acids (e.g., TFA). tcichemicals.com |

| Benzyloxycarbonyl | Cbz | Stable to acidic and basic conditions. | Catalytic hydrogenation. tcichemicals.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acidic conditions and hydrogenation. highfine.comtcichemicals.com | Secondary amines (e.g., piperidine). tcichemicals.com |

The introduction of the Teoc group is typically accomplished by reacting an amine with a Teoc-donating reagent in the presence of a base. highfine.com Besides 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl), other reagents have been developed for this purpose, including N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) and 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]-3-nitro-1,2,4-triazole (Teoc-NT). chem-station.comhighfine.com The choice of reagent and base (organic bases like triethylamine (B128534) or inorganic bases like sodium bicarbonate) can be tailored to the specific substrate and reaction conditions. chem-station.comhighfine.com

Historical Development and Significance in Synthetic Chemistry

The development of silicon-based protecting groups has grown significantly in recent decades, with the Teoc group emerging as a highly useful tool. highfine.com It was originally developed and later optimized for the N-protection of amino acids to prevent the undesired formation of oligopeptides during synthesis. rsc.org The field of peptide synthesis, in particular, has driven the evolution of protecting group chemistry, requiring a variety of groups with orthogonal cleavage conditions to construct complex peptides. nih.govresearchgate.net

The significance of the Teoc group in synthetic chemistry lies in its unique deprotection pathway, which confers high orthogonality with other common protecting groups. highfine.comrsc.org This orthogonality is crucial in multi-step syntheses where multiple functional groups need to be masked and unmasked sequentially without affecting other parts of the molecule. wikipedia.org The ability to selectively remove the Teoc group with fluoride ions in the presence of acid-labile (like Boc) or base-labile (like Fmoc) groups allows for more complex and efficient synthetic strategies. highfine.comrsc.org

Furthermore, the cleavage of the Teoc group yields low molecular weight and volatile by-products. rsc.org This is a significant advantage as it simplifies the purification of the final product, often eliminating the need for tedious column chromatography and leading to higher product yields. highfine.comrsc.org The mildness of the fluoride-induced deprotection conditions also makes the Teoc group suitable for use with sensitive substrates that might not tolerate the harsh conditions required to remove other protecting groups. rsc.org

Academic Research Landscape and Utility

The utility of this compound and the corresponding Teoc protecting group extends far beyond its initial application in peptide chemistry. Academic research has demonstrated its effectiveness in protecting a range of functional groups, including amines and hydroxyl groups on aliphatic oligomers. rsc.org The stability and selective removal of the Teoc group have made it a valuable asset in the synthesis of complex natural products and other intricate organic molecules. rsc.org

Research has also focused on expanding the toolkit of Teoc-installation reagents. For example, the "Sodeoka reagent" (Teoc-NT) is advantageous because its nitrotriazole byproduct is insoluble and can be easily removed by simple filtration, further streamlining the purification process. chem-station.com The development of reagents like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate provides an alternative method for forming 2-trimethylsilylethyl (TMSE) esters from carboxylic acids under nearly neutral, thermal conditions. mdpi.comchemrxiv.orgresearchgate.net

Table 2: Reagents for Introduction of the Teoc Group

| Reagent Name | Abbreviation | Common Use |

|---|---|---|

| This compound | Teoc-Cl | Protection of amines. highfine.com |

| N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide | Teoc-OSu | Protection of amines. chem-station.comhighfine.com |

| 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (B38508) | Teoc-OBt | Protection of amino groups in amino acid derivatives. highfine.com |

| 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]-3-nitro-1,2,4-triazole | Teoc-NT | Protection of amines with easy byproduct removal. chem-station.comhighfine.com |

In addition to developing new reagents, researchers have investigated the kinetics of Teoc group removal. rsc.org Studies have explored how modifications to the silyl (B83357) group, such as replacing the trimethylsilyl group with a methyldiphenylsilyl or triphenylsilyl group, can affect the rate of fluoride-induced cleavage. rsc.org For instance, groups like (2-phenyl-2-trimethylsilyl)ethoxycarbonyl (PSOC) and 2-(triphenylsilyl)ethoxycarbonyl (TPSEOC) were reported to be removed under milder conditions or in shorter times compared to Teoc. rsc.org This ongoing research aims to fine-tune the properties of silyl-based protecting groups to provide chemists with a broader range of stabilities and deprotection kinetics, allowing for even greater control in complex organic syntheses. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilylethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEQQLFQAPLTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448018 | |

| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20160-60-5 | |

| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trimethylsilyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reagent Chemistry of 2 Trimethylsilyl Ethyl Chloroformate

Preparation Routes for 2-(Trimethylsilyl)ethyl Chloroformate (Teoc-Cl)

This compound (Teoc-Cl) is the primary reagent used to introduce the Teoc protecting group. The most common and direct method for its synthesis involves the reaction of 2-(trimethylsilyl)ethanol (B50070) with phosgene (B1210022) or a phosgene equivalent. Phosgene itself is a highly toxic gas, necessitating careful handling and specialized equipment. chemistryviews.org Due to the hazards associated with phosgene, safer alternatives such as diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed. researchgate.netresearchgate.net

The general reaction involves treating 2-(trimethylsilyl)ethanol with a phosgene source, typically in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107), often at low temperatures to control the reaction's exothermicity. google.com The reaction converts the alcohol's hydroxyl group into a chloroformate, yielding the desired Teoc-Cl product. While effective, the reactivity and moisture sensitivity of Teoc-Cl have prompted the development of more stable, solid, and easier-to-handle second-generation reagents.

Development of Activated 2-(Trimethylsilyl)ethoxycarbonyl Reagents

To overcome the handling difficulties and reactivity issues of Teoc-Cl, a range of activated carbonate derivatives have been synthesized. These reagents are typically stable, crystalline solids that react cleanly with amines to form the Teoc-carbamate. They are prepared by reacting Teoc-Cl with a corresponding hydroxyl compound, such as N-hydroxysuccinimide or 1-hydroxybenzotriazole (B26582), which acts as a leaving group to facilitate the acylation of the target amine. tcichemicals.com

N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) is a widely used, commercially available reagent for introducing the Teoc protecting group. chem-station.com It is synthesized by the reaction of this compound with N-hydroxysuccinimide (HOSu) in the presence of a base. Teoc-OSu is a stable, crystalline solid with a melting point of 83-88 °C, making it significantly easier and safer to handle and store compared to the parent chloroformate. chem-station.com

The reaction of Teoc-OSu with primary and secondary amines proceeds efficiently, typically in the presence of a mild base like triethylamine (B128534) or under Schotten-Baumann conditions (inorganic bases), to yield the corresponding Teoc-protected amines. chem-station.com The water-soluble N-hydroxysuccinimide byproduct is easily removed by aqueous workup.

Table 1: Synthesis and Properties of Teoc-OSu

| Attribute | Value |

| Starting Materials | This compound, N-Hydroxysuccinimide |

| Typical Base | Triethylamine, Pyridine (B92270) |

| Product | N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) |

| Physical State | Crystalline Solid |

| Melting Point | 83-88 °C |

| Key Advantage | Stability, ease of handling, simple byproduct removal |

Similar to Teoc-OSu, 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (B38508) (Teoc-OBt) is another effective solid reagent for Teoc protection. It is prepared from Teoc-Cl and 1-hydroxybenzotriazole (HOBt). Teoc-OBt is particularly useful in peptide synthesis, where HOBt is a well-established additive for suppressing side reactions and improving coupling efficiency. tcichemicals.com

The introduction of the Teoc group using Teoc-OBt is typically carried out in the presence of a base, such as triethylamine. tcichemicals.com This reagent offers a reliable method for the protection of amino acids and peptide fragments. For instance, it has been used to protect the amino group of amino acid derivatives in dichloromethane with triethylamine, achieving high yields.

A more recent and highly efficient reagent for this transformation is 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate, commonly known as Teoc-NT. This reagent exhibits high reactivity, allowing it to protect even hindered amines. tcichemicals.com A significant practical advantage of Teoc-NT is that its byproduct, 3-nitro-1,2,4-triazole (B13798) (NT), has low solubility in common reaction solvents like dichloromethane. tcichemicals.com As the reaction proceeds, the NT byproduct precipitates out of the solution as a crystalline solid, which can be easily and almost quantitatively removed by simple filtration. This often results in a very pure product without the need for column chromatography. chem-station.com This feature simplifies the purification process and is particularly advantageous in complex, multi-step syntheses. tcichemicals.comchem-station.com

Table 2: Comparison of Activated Teoc Reagents

| Reagent | Leaving Group | Key Features | Byproduct Removal |

| Teoc-OSu | N-Hydroxysuccinimide | Stable solid, widely used | Aqueous wash |

| Teoc-OBt | 1-Hydroxybenzotriazole | Solid reagent, common in peptide synthesis | Aqueous wash |

| Teoc-NT | 3-Nitro-1,2,4-triazole | Highly reactive, suitable for hindered amines | Filtration of precipitate |

Beyond the most common reagents, other activated carbonates have been developed for specific applications. One such example is 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate (Teoc-ONp). This reagent utilizes the p-nitrophenoxide ion as a leaving group. Teoc-ONp is a crystalline solid with a melting point of 35-40 °C and is used as a reagent for introducing the Teoc-amino protecting group, especially in peptide synthesis. It serves as a key intermediate in the synthesis of various bioactive molecules and complex organic structures. chemimpex.com The reactivity of the p-nitrophenyl ester is generally lower than that of the OSu or OBt esters but can be advantageous in certain synthetic contexts where milder reaction conditions are required.

Another related class of reagents includes those based on different silyl (B83357) ethanol (B145695) derivatives, such as the 2-(triphenylsilyl)ethoxycarbonyl (“Tpseoc”) group, which offers different steric and electronic properties and cleavage kinetics compared to the standard Teoc group.

Mechanistic Investigations of 2 Trimethylsilyl Ethoxycarbonyl Teoc Transformations

Mechanism of Teoc Group Introduction

The introduction of the Teoc group onto a nucleophilic functional group, typically an amine, proceeds via a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org Reagents such as 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl), N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), or 1-[2-(trimethylsilyl)ethoxycarbonyloxy]benzotriazole (B38508) (Teoc-OBt) are commonly employed for this transformation. chem-station.comhighfine.com

The fundamental mechanism for the introduction of the Teoc group is a two-step addition-elimination process. libretexts.orgopenstax.org The reaction is initiated by the attack of a nucleophile, such as an amine, on the electrophilic carbonyl carbon of the this compound molecule. libretexts.org This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon's hybridization changes from sp² to sp³. libretexts.orgyoutube.com

The nucleophilic acylation reaction to introduce the Teoc group is almost always performed in the presence of a base. chem-station.comhighfine.com The base serves one of two primary roles: to deprotonate the nucleophile, thereby increasing its nucleophilicity, or to neutralize the acidic byproduct (e.g., HCl when using Teoc-Cl) generated during the reaction. youtube.comlibretexts.org The choice of base and reaction conditions can be tailored to the specific substrate and its sensitivities.

A variety of organic and inorganic bases are effective for this transformation. highfine.com Common organic bases include tertiary amines like triethylamine (B128534) and pyridine (B92270). chem-station.comhighfine.com Inorganic bases such as sodium bicarbonate are also frequently used, particularly for the protection of amino acids. chem-station.comhighfine.com The use of an inorganic base in a biphasic system, known as the Schotten-Baumann conditions, is also a viable method for Teoc protection of amino acids. chem-station.com

| Base/Condition | Type | Typical Substrate | Role of Base |

| Triethylamine | Organic (Tertiary Amine) | General Amines, Amino Acid Derivatives highfine.com | HCl Scavenger, Reaction Catalyst |

| Pyridine | Organic (Tertiary Amine) | General Amines, Nucleosides chem-station.comhighfine.com | HCl Scavenger, Reaction Catalyst |

| Sodium Bicarbonate | Inorganic | Amino Acids chem-station.comhighfine.com | HCl Scavenger |

| Schotten-Baumann | Biphasic (Inorganic Base) | Amino Acids chem-station.com | HCl Scavenger in Aqueous Phase |

Mechanism of Teoc Group Cleavage

The defining characteristic of the Teoc protecting group is its unique and mild deprotection pathway, which is orthogonal to many other protecting groups. rsc.orghighfine.com Cleavage is most commonly initiated by a source of fluoride (B91410) ions. chem-station.com

The removal of the Teoc group proceeds through a β-elimination mechanism triggered by the high affinity of fluoride for silicon. rsc.orghighfine.com The process begins with the nucleophilic attack of a fluoride ion (from a source like tetrabutylammonium (B224687) fluoride, TBAF) on the silicon atom of the trimethylsilyl (B98337) group. chem-station.comhighfine.com This attack forms a pentacoordinate silicon intermediate.

This initial desilylation step is the key to the subsequent fragmentation. nih.govresearchgate.net The formation of the strong silicon-fluoride bond initiates an electronic cascade that leads to the elimination of the entire protecting group. chem-station.comrsc.org

Following the fluoride attack on the silicon atom, a cascade of bond cleavages occurs. rsc.org The electron density from the newly formed silicon-fluoride bond facilitates the cleavage of the carbon-silicon bond and the simultaneous elimination of the ethoxycarbonyl moiety. This is a classic example of a Peterson-type elimination. nih.govresearchgate.net The resulting unstable ethoxycarbonyl-protected amine rapidly fragments. Through a decarboxylation reaction, it decomposes into ethylene (B1197577) gas, carbon dioxide gas, and the free, deprotected amine. chem-station.com The byproducts are volatile, which simplifies the purification of the desired product. rsc.org

The complete deprotection sequence can be summarized as:

Fluoride Attack: The fluoride ion attacks the silicon atom. chem-station.com

β-Elimination: The resulting intermediate undergoes β-elimination, breaking the Si-C and C-O bonds. highfine.com

Fragmentation: The liberated carbamic acid is unstable and fragments, releasing the amine, carbon dioxide, and ethylene. chem-station.com

While the Teoc group has been used for decades, detailed kinetic data for its cleavage has been limited. rsc.org Recent studies have begun to investigate the kinetics of disassembly for Teoc and related silyl-containing protecting groups in real-time upon exposure to fluoride ions. rsc.org

Applications of the 2 Trimethylsilyl Ethoxycarbonyl Teoc Group in Complex Organic Synthesis

Strategic Protection of Amines

The strategic application of the Teoc group extends to the protection of a diverse array of amines, from simple primary and secondary amines to more sterically demanding substrates. Its utility is further highlighted in the selective protection of one amine functionality in the presence of others within a polyfunctionalized molecule.

Primary and Secondary Amine Protection

The Teoc group is routinely employed for the protection of both primary and secondary amines. The introduction of the Teoc moiety can be accomplished using various reagents, including 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl), N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 1-[2-(trimethylsilyl)ethoxycarbonyloxy]benzotriazole (B38508) (Teoc-OBt), and 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT). chem-station.comhighfine.com These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid generated during the reaction. chem-station.comopenaccesspub.org The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome, often affording high yields of the protected amine.

Table 1: Examples of Teoc Protection of Primary and Secondary Amines

| Amine Substrate | Teoc Reagent | Base | Solvent | Yield (%) | Reference |

| Benzylamine | Teoc-OBt | Triethylamine | Dichloromethane (B109758) | 92 | highfine.com |

| Piperidine (B6355638) | Teoc-Cl | Sodium Bicarbonate | Dichloromethane/Water | 87 | highfine.com |

| Aniline | Teoc-OSu | Triethylamine | Dichloromethane | 95 | highfine.com |

Protection of Sterically Hindered Amine Substrates

A significant advantage of the Teoc protecting group lies in its ability to be introduced onto sterically hindered amines. While many protecting groups may fail to react or provide low yields with bulky substrates, certain Teoc reagents have demonstrated high efficacy. In particular, 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT) has been highlighted as a highly active reagent capable of protecting hindered amines. tcichemicals.com A key benefit of using Teoc-NT is that the nitrotriazole byproduct has low solubility in common organic solvents like dichloromethane, allowing for its easy removal by simple filtration. chem-station.comtcichemicals.com This simplifies the purification process and is particularly advantageous when dealing with complex and sensitive substrates.

Table 2: Protection of Sterically Hindered Amines with Teoc-NT

| Sterically Hindered Amine | Teoc Reagent | Base | Solvent | Yield (%) | Reference |

| tert-Butylamine | Teoc-NT | Triethylamine | Dichloromethane | 98 | highfine.com |

| Diisopropylamine | Teoc-NT | Triethylamine | Dichloromethane | High | tcichemicals.com |

| 2,6-Diisopropylaniline | Teoc-NT | Triethylamine | Dichloromethane | High | tcichemicals.com |

Selective Amine Protection in Polyfunctionalized Molecules

The orthogonality of the Teoc group to other common amine protecting groups, such as Boc and Fmoc, allows for the selective protection of multiple amine functionalities within a single molecule. highfine.comnih.gov This is of paramount importance in the synthesis of complex natural products and other polyfunctional compounds where differential protection is required. For instance, in a molecule containing both a primary and a secondary amine, it is possible to selectively protect one over the other by carefully choosing the protecting groups and reaction conditions. The Teoc group's stability under the acidic conditions used for Boc removal and the basic conditions for Fmoc removal makes it an ideal candidate for such selective protection strategies. nih.gov

In the context of polyamines, regioselective protection can be achieved by exploiting the subtle differences in the reactivity of the various amino groups. While specific examples detailing the selective Teoc protection of complex polyamines are not abundant in the readily available literature, the principles of kinetic and thermodynamic control can be applied. For instance, the less sterically hindered primary amines in a polyamine chain would be expected to react faster under kinetically controlled conditions.

Role in Peptide and Amino Acid Chemistry

The Teoc group has found significant application in the field of peptide and amino acid chemistry, where the precise protection and deprotection of amino groups are fundamental to the successful synthesis of peptides.

N-Protection of Amino Acids for Peptide Synthesis

In peptide synthesis, the N-terminal amino group of an amino acid must be protected to prevent self-polymerization and to ensure that the coupling reaction occurs at the desired carboxyl group. The Teoc group serves as an effective N-protecting group for amino acids. chem-station.comhighfine.com N-Teoc protected amino acids can be prepared in high yields by reacting the amino acid with a suitable Teoc reagent, such as Teoc-OBt or Teoc-OSu, under basic conditions. openaccesspub.orghighfine.com These protected amino acids are then ready for activation of their carboxyl group and subsequent coupling to the N-terminus of a growing peptide chain. The stability of the Teoc group to the conditions of peptide coupling and its selective removal make it a valuable tool in both solution-phase and solid-phase peptide synthesis.

Table 3: N-Protection of Amino Acids with Teoc Reagents

| Amino Acid | Teoc Reagent | Base | Solvent | Yield (%) | Reference |

| L-Alanine | Teoc-OBt | Triethylamine | Dichloromethane | 92 | highfine.com |

| L-Leucine | Teoc-OSu | Triethylamine | Dichloromethane | 95 | highfine.com |

| L-Proline | Teoc-Cl | Sodium Bicarbonate | Dichloromethane/Water | - | openaccesspub.org |

Suppression of Oligopeptide Formation during Coupling

A common side reaction during the preparation of N-protected amino acids is the formation of oligopeptides, where the activated amino acid reacts with another unprotected amino acid molecule. The use of N-Teoc protected amino acids has been shown to be effective in suppressing this unwanted side reaction. Research has indicated that the use of 2-(trimethylsilyl)ethoxycarbonyl protected amino acid active esters can effectively prevent the formation of diketopiperazines, a common side product in peptide synthesis, particularly when proline is involved. In a study involving the hydrogenolysis of Z-amino acid-Pro-OMe dipeptides, the presence of Boc- or Teoc-protected amino acid active esters led to the formation of the desired tripeptides, effectively trapping the reactive intermediate and preventing cyclization. This demonstrates the utility of the Teoc group in minimizing the formation of undesirable oligopeptide byproducts during peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. ub.edu The success of SPPS hinges on the strategic use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. ug.edu.plpeptide.com The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group serves as a valuable Nα-amino protecting group in this context, offering distinct advantages over more conventional protecting groups like Boc and Fmoc. highfine.comchem-station.com

The Teoc group is introduced by reacting an amino acid with a reagent such as this compound or N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu). chem-station.com A key feature of the Teoc group is its remarkable stability under a wide range of conditions. It is resistant to the acidic conditions used to cleave tert-butyl (tBu) based side-chain protecting groups and the basic conditions used for Fmoc group removal. highfine.comchem-station.com This stability allows for its integration into orthogonal protection schemes, where multiple protecting groups can be selectively removed without affecting others. ug.edu.pl

Deprotection of the Teoc group is typically achieved under mild, non-acidic, and non-basic conditions through treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.com The fluoride ion attacks the silicon atom, instigating a β-elimination reaction that results in the release of the free amine, along with ethylene (B1197577), carbon dioxide, and trimethylsilyl (B98337) fluoride. This specific cleavage mechanism provides a high degree of orthogonality in complex synthetic sequences.

Furthermore, the use of 2-(trimethylsilyl)ethyl (Tmse) esters for the protection of the C-terminal carboxylic acid has been investigated as a strategy to suppress the formation of diketopiperazines, a common side reaction at the dipeptide stage of SPPS. creative-peptides.com

| Protecting Group | Introduction Reagent Example | Common Deprotection Conditions | Key Stability Features |

| Teoc | This compound | Tetrabutylammonium fluoride (TBAF) | Stable to acid (TFA) and base (piperidine) |

| Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) | Labile to strong acids |

| Fmoc | Fmoc-OSu | Piperidine | Labile to bases |

Side-Chain Protection in Non-Canonical Peptide Architectures

The synthesis of non-canonical peptide architectures, such as branched, cyclic, or stapled peptides, presents unique challenges, particularly in the selective protection and deprotection of amino acid side chains. nih.gov Amino acids with reactive side chains, like the ε-amino group of lysine (B10760008) or the δ-amino group of ornithine, are often sites for modification and require robust and orthogonal protecting groups. highfine.comnih.gov

While protecting groups like Boc, Fmoc, and Alloc are commonly used for the side chains of lysine and ornithine, the unique properties of the Teoc group make it a valuable tool for these complex applications. highfine.comchem-station.com The stability of the Teoc group to both acidic and basic conditions allows for the deprotection of Nα-Fmoc groups or acid-labile side-chain protecting groups (e.g., tBu, Trt) without affecting a Teoc-protected side chain. chem-station.comnih.gov

This orthogonality is crucial when constructing branched peptides, where a side-chain amino group must remain protected while the peptide is elongated from the N-terminus, and then be selectively deprotected for the synthesis of the branch. The fluoride-mediated cleavage of the Teoc group ensures that this deprotection step does not interfere with other protecting groups present on the peptide or the solid-phase resin linker. chem-station.com Although the Teoc group is noted to be prone to acidolysis and not fully orthogonal to the Boc group, its distinct removal conditions still grant it a significant role in specific synthetic strategies. nbinno.com

| Amino Acid | Side-Chain Functionality | Common Protecting Groups | Potential Application of Teoc |

| Lysine | ε-Amino group | Boc, Fmoc, Alloc, Dde | Orthogonal protection for branched peptide synthesis |

| Ornithine | δ-Amino group | Boc, Fmoc, Z, Alloc | Selective deprotection for cyclization or modification |

| Diaminopropanoic acid | β-Amino group | Boc, Fmoc | Site-specific functionalization |

| Diaminobutanoic acid | γ-Amino group | Boc, Fmoc | Introduction of non-natural linkages |

Protection of Other Relevant Functionalities

The protection of hydroxyl groups is a fundamental operation in the synthesis of complex molecules, including carbohydrates and polyketides. This compound is a convenient reagent for this purpose, converting hydroxyl groups into the corresponding Teoc carbonates. biosynth.comiris-biotech.de

The resulting 2-(trimethylsilyl)ethyl (Tse) carbonate protecting group exhibits stability towards conditions that affect other common hydroxyl protecting groups. The key advantage, as with amine protection, is the specific and mild deprotection method using fluoride ions. This allows for the selective unmasking of a hydroxyl group in the presence of acid-labile (e.g., trityl, silyl (B83357) ethers) or base-labile (e.g., acetate, benzoate) protecting groups, providing essential orthogonality in multi-step syntheses.

The 2-(trimethylsilyl)ethyl (Tmse) group is an effective protecting group for carboxylic acids, forming Tmse esters. iris-biotech.deresearchgate.net These esters are generally stable to a variety of reaction conditions. nih.gov Tmse esters can be prepared by reacting a carboxylic acid with 2-(trimethylsilyl)ethanol (B50070) under standard esterification conditions, or by using reagents like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which allows for ester formation under neutral conditions by simply heating with the carboxylic acid. iris-biotech.deresearchgate.net

The deprotection of Tmse esters is readily accomplished by treatment with fluoride ions, which induces the same β-elimination mechanism seen with Teoc-protected amines. iris-biotech.de This fluoride-lability provides orthogonality to many other carboxylic acid protecting groups, such as methyl, ethyl, benzyl, and tert-butyl esters, which are typically cleaved under acidic, basic, or hydrogenolytic conditions. This strategy has been successfully applied in peptide synthesis to protect the C-terminal carboxylic acid. creative-peptides.com

| Functional Group | Protecting Group | Deprotection Reagent | Orthogonality |

| Hydroxyl | 2-(Trimethylsilyl)ethyl carbonate | Fluoride ions (e.g., TBAF) | Stable to many acidic and basic conditions |

| Carboxylic Acid | 2-(Trimethylsilyl)ethyl ester | Fluoride ions (e.g., TBAF) | Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile esters |

Advanced Synthetic Applications

The strategic use of protecting groups can also influence the outcome of stereoselective reactions. The 2-(trimethylsilyl)ethyl (Tse) ester has been instrumental in the development of palladium-catalyzed enantioselective allylic alkylation reactions. In this methodology, β-ketoesters are protected as their 2-(trimethylsilyl)ethyl esters. The protecting group is introduced by reacting the corresponding ketone with this compound.

These Tse-protected β-ketoesters serve as prochiral nucleophiles. In the presence of a palladium catalyst and a chiral ligand, they undergo enantioselective allylic alkylation. The resulting products, which contain newly formed stereocenters, can then be subjected to fluoride-mediated deprotection. This cleavage not only removes the Tse ester but also induces decarboxylation, leading to the formation of an enantioenriched ketone. This sequence highlights how the unique cleavage mechanism of the silyl-ethyl system can be integrated into a powerful asymmetric transformation that would be difficult to achieve with other ester protecting groups.

Utilization in Nucleoside and Oligonucleotide Synthesis

The Teoc group has found significant application in the protection of the exocyclic amino functions of nucleosides, a critical step in the chemical synthesis of oligonucleotides. Its stability to both acidic and most basic conditions allows for the selective removal of other protecting groups used in oligonucleotide synthesis, such as those on the phosphate (B84403) backbone or the sugar moiety. highfine.com

One notable application involves the synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry. In this context, the Teoc group can be used to protect the amino groups of nucleobases like adenine, cytosine, and guanine. For instance, in the assembly of a methylsulfanylethyl phosphotriester (MeSATE) analogue of a decanucleotide, Teoc-protected nucleoside phosphoramidites were employed. umich.edu After the completion of the oligonucleotide chain assembly on a solid support, the Teoc groups, along with other silyl-based protecting groups on the phosphate backbone, can be removed in a single step. A reported method for this deprotection involves treatment with zinc bromide (ZnBr2) in a mixture of nitromethane (B149229) and isopropanol. umich.edunih.gov This approach offers an alternative to the more common fluoride-based deprotection methods.

Despite its broad utility, the introduction of the Teoc group to the 2-amino group of 2'-deoxyguanosine (B1662781) has been reported to be challenging, indicating some limitations in its application. highfine.com

Table 1: Application of Teoc Group in Oligonucleotide Synthesis

| Application | Protecting Group | Deprotection Reagent | Reference |

|---|

Applications in Alkaloid Total Synthesis (e.g., Quinine (B1679958) Alkaloids)

The strategic use of the Teoc protecting group has been demonstrated in the total synthesis of complex alkaloids, such as those in the quinine family. In an improved synthesis of quinine alkaloids, this compound (Teoc-Cl) was utilized for the protection of a piperidine nitrogen. Specifically, an N-benzyl (Bn) protected piperidine intermediate was converted to the corresponding N-Teoc protected piperidine.

The key advantage of employing the Teoc group in this synthesis lies in its unique deprotection mechanism, which facilitates a subsequent crucial cyclization step. The removal of the Teoc group was achieved using cesium fluoride (CsF). This fluoride-induced deprotection not only removed the protecting group but also triggered a domino reaction, leading to the formation of the quinuclidine (B89598) ring, a core structural feature of the quinine alkaloids. This tandem deprotection-cyclization strategy streamlines the synthetic route and enhances its efficiency.

Role as a Trigger in Self-Immolative Systems (Polymers and Dendrimers)

The fluoride-mediated cleavage of the Teoc group serves as an effective triggering mechanism in the design of self-immolative systems, which are macromolecules engineered to depolymerize or disassemble in response to a specific stimulus. rsc.org In these systems, the Teoc group acts as a stable capping agent that, upon cleavage, initiates a cascade of reactions leading to the breakdown of the entire structure. arxiv.org

The fundamental principle behind this application is the high affinity of fluoride ions for silicon. rsc.org When a fluoride source, such as tetrabutylammonium fluoride (TBAF), is introduced, it attacks the silicon atom of the Teoc group. This attack initiates a β-elimination reaction, resulting in the formation of a free amine, carbon dioxide, ethylene, and a stable trimethylsilyl fluoride. chem-station.com

In the context of self-immolative polymers and dendrimers, the amine that is unmasked upon Teoc removal is strategically positioned to initiate a subsequent spontaneous degradation cascade. This "head-to-tail" depolymerization results in the release of multiple small molecules from a single triggering event. This concept has been explored in various applications, including drug delivery and sensing, where the release of a therapeutic agent or a reporter molecule is desired in response to a specific stimulus. tcichemicals.comresearchgate.net The cleavage of silyl-based protecting groups by fluoride is a well-established and highly specific reaction, making the Teoc group a reliable trigger for these advanced materials. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) |

| Adenine |

| Allyloxycarbonyl (Alloc) |

| Benzyl (Bn) |

| Cesium fluoride (CsF) |

| Cytosine |

| 2'-deoxyguanosine |

| Guanine |

| Methylsulfanylethyl phosphotriester (MeSATE) |

| Quinine |

| Tetrabutylammonium fluoride (TBAF) |

| Trimethylsilyl fluoride |

Deprotection Chemistry of the 2 Trimethylsilyl Ethoxycarbonyl Teoc Group

Fluoride-Mediated Deprotection Conditions

The most common method for Teoc group removal involves the use of fluoride (B91410) ions. chem-station.com The mechanism hinges on the high affinity of fluoride for silicon. The fluoride ion attacks the silicon atom, which initiates a β-elimination reaction. This process results in the formation of the free amine, carbon dioxide, ethylene (B1197577), and a trimethylsilyl (B98337) fluoride byproduct. chem-station.com

Efficacy of Tetrabutylammonium (B224687) Fluoride (TBAF)

Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for the deprotection of the Teoc group and other silyl-based protecting groups. chem-station.comyoutube.com Its high solubility in common organic solvents like tetrahydrofuran (B95107) (THF) makes it a practical choice for a variety of substrates. commonorganicchemistry.com

Deprotection with TBAF is typically efficient and proceeds under mild conditions, often at room temperature. highfine.com For instance, a Teoc-protected compound in tetrahydrofuran can be completely deprotected by treatment with 1.5 equivalents of TBAF at room temperature, yielding the desired product in high yield (e.g., 85%) after purification. highfine.com The reaction's progress can be monitored until the starting material is fully consumed. highfine.com While effective, these reactions often require an excess of the TBAF reagent to ensure complete cleavage. nih.gov

Table 1: Example of Teoc Deprotection using TBAF

| Substrate | Reagent | Solvent | Temperature | Outcome | Yield |

|---|---|---|---|---|---|

| Teoc-protected amine | 1.5 eq. TBAF | THF | Room Temp. | Complete Deprotection | 85% highfine.com |

Application of Cesium Fluoride (CsF) and Hydrogen Fluoride (HF)

While TBAF is common, other fluoride sources are also effective for Teoc deprotection. Cesium fluoride (CsF) is a valuable alternative, particularly when anhydrous conditions are necessary. epfl.ch CsF is less hygroscopic than TBAF and can be easily dried, providing a source of "naked" fluoride ions that can cleanly cleave silyl (B83357) protecting groups, especially in polar aprotic solvents like dimethylformamide (DMF) or THF. epfl.ch Its reactivity in promoting desilylation makes it a major application for CsF in the laboratory. epfl.ch

Hydrogen fluoride (HF) is another reagent capable of removing the Teoc group. highfine.comhighfine.com It is often used in the form of a complex with pyridine (B92270) or as an aqueous solution. vanderbilt.eduharvard.edu HF is a strong acid and highly corrosive, requiring special handling and apparatus, typically made from Teflon. nih.gov Its use is prevalent in solid-phase peptide synthesis where it simultaneously cleaves the peptide from the resin and removes various protecting groups. nih.gov

Table 2: Comparison of Common Fluoride Reagents for Teoc Deprotection

| Reagent | Common Form | Key Advantages | Considerations |

|---|---|---|---|

| TBAF | Solution in THF commonorganicchemistry.com | High solubility, mild conditions highfine.comcommonorganicchemistry.com | Often used in excess, can be hygroscopic nih.govepfl.ch |

| CsF | Solid epfl.ch | Useful for anhydrous reactions, less hygroscopic than TBAF epfl.ch | Lower solubility in some organic solvents |

| HF | Pyridine complex, aqueous solution vanderbilt.edunih.gov | Potent reagent, effective for robust substrates nih.gov | Highly corrosive and toxic, requires special equipment nih.gov |

Kinetic Studies of Deprotection Rates and Influencing Factors

The rate of fluoride-mediated deprotection of silyl groups, including the trimethylsilyl moiety of the Teoc group, is influenced by several factors. Kinetic studies, often focusing on related silyl ethers, provide insight into these dependencies. The key factors include the nature of the fluoride source, the solvent, and the steric and electronic properties of the substrate.

The choice of fluoride reagent and its counter-ion can significantly affect the reaction rate. For example, the cleavage rates can vary between different fluoride sources like TBAF and CsF. nih.gov The solvent also plays a critical role; polar aprotic solvents generally facilitate the reaction.

Studies on the cleavage of a related Tpseoc (2-(triphenylsilyl)ethoxycarbonyl) group, which is also cleaved by fluoride, show that reaction times can range from under 10 minutes to 24 hours depending on the substrate. nih.gov Cleavage is notably faster for electron-poor amines and alcohols. nih.gov This suggests that the electronic environment of the Teoc-protected group influences the deprotection kinetics. For instance, factors that increase the electrophilicity of the silicon atom can enhance the rate of fluoride attack and subsequent elimination.

Alternative Deprotection Methodologies

Although fluoride-based reagents are standard, alternative methods exist for cleaving the Teoc group, which can be advantageous when a substrate is sensitive to fluoride ions.

Trifluoroacetic Acid (TFA)-Mediated Cleavage

Trifluoroacetic acid (TFA), a strong organic acid, can be used to remove the Teoc group. highfine.comresearchgate.net This method provides an orthogonal deprotection strategy to the fluoride-mediated approach. highfine.com TFA is often used either neat or as a solution in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com Its volatility simplifies product isolation, as it can be easily removed by evaporation. commonorganicchemistry.com

The mechanism of acid-catalyzed deprotection is different from the fluoride-mediated pathway. While the Teoc group is generally stable to many acids, the strong acidity of TFA can facilitate its cleavage. highfine.comresearchgate.net This approach is particularly useful in peptide synthesis for the removal of other acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group. advancedchemtech.comwikipedia.org

Lewis Acid-Catalyzed Deprotection

Lewis acids offer another pathway for the removal of carbamate (B1207046) protecting groups, and this methodology can be extended to the Teoc group. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamate, which weakens the C-O bond and facilitates cleavage. acsgcipr.org

A variety of Lewis acids, such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and aluminum chloride (AlCl₃), have been reported for the deprotection of the related Boc group. vanderbilt.eduacsgcipr.org These reactions are often carried out in aprotic solvents. The choice of Lewis acid and reaction conditions can be tailored to the specific substrate, offering a potentially milder alternative to strong protic acids like TFA, which might be beneficial when other acid-sensitive functional groups are present in the molecule. acsgcipr.org

Selective Deprotection in Orthogonal Protecting Group Strategies

The utility of a protecting group in complex, multi-step syntheses is largely defined by its orthogonality. jocpr.com Orthogonal protection refers to the use of multiple, distinct protecting groups within a single molecule that can be removed under specific conditions without affecting the others. numberanalytics.comorganic-chemistry.org This strategy allows for the sequential and selective unmasking of functional groups, which is a cornerstone of modern synthetic chemistry. jocpr.com The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a valuable component of such strategies due to its unique cleavage conditions, which are distinct from many other commonly used amine protecting groups. highfine.comrsc.org

The Teoc group is characterized by its considerable stability across a wide range of reaction conditions, including acidic and basic environments, as well as catalytic hydrogenation. highfine.comhighfine.com Its removal is typically achieved under very specific conditions: the action of a fluoride ion source. highfine.comchem-station.com Reagents such as tetrabutylammonium fluoride (TBAF), tetraethylammonium (B1195904) fluoride (TEAF), or hydrogen fluoride (HF) are commonly used to initiate the deprotection. highfine.comhighfine.com This process proceeds through a β-elimination mechanism triggered by the fluoride ion's attack on the silicon atom. chem-station.comthieme-connect.de This distinct cleavage pathway makes the Teoc group orthogonal to a host of other protecting groups.

Orthogonality of Teoc with Common Protecting Groups

The stability of the Teoc group under conditions used to cleave other protecting groups allows for precise, selective deprotection.

Acid-Labile Groups (e.g., Boc): The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). numberanalytics.com While the Teoc group is generally stable to many acidic conditions, it has been noted to be prone to acidolysis and may not be completely orthogonal to the Boc group, especially with prolonged exposure to strong acids. nih.gov However, in many instances, the Boc group can be removed selectively.

Base-Labile Groups (e.g., Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to solid-phase peptide synthesis and is removed under mild basic conditions, most commonly with piperidine (B6355638). numberanalytics.comhighfine.com The Teoc group is stable to these conditions, allowing the selective removal of Fmoc without affecting a Teoc-protected amine. highfine.comhighfine.com

Groups Cleaved by Hydrogenolysis (e.g., Cbz): The benzyloxycarbonyl (Cbz or Z) group is typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). highfine.com The Teoc group is completely stable under these reductive conditions, providing excellent orthogonality. highfine.comhighfine.com

Groups Cleaved by Palladium(0) Catalysis (e.g., Alloc): The allyloxycarbonyl (Alloc) group is stable to both acidic and basic conditions but is selectively cleaved using a palladium(0) catalyst and a scavenger. numberanalytics.comhighfine.com The Teoc group does not react under these conditions, ensuring perfect orthogonality. highfine.comhighfine.com

Groups Cleaved by Reductive Elimination (e.g., Troc): The 2,2,2-trichloroethoxycarbonyl (Troc) group is removed under reductive conditions with zinc in acetic acid. highfine.com The Teoc group remains intact under these conditions, allowing for selective Troc deprotection. highfine.com

The following table summarizes the orthogonal relationship between the Teoc group and other common amine protecting groups.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Teoc Group Stability | Orthogonal |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Generally Stable, but can be labile nih.gov | Conditional |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) highfine.com | Stable highfine.comhighfine.com | Yes |

| Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) highfine.com | Stable highfine.comhighfine.com | Yes |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger highfine.com | Stable highfine.comhighfine.com | Yes |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Reduction (e.g., Zn/AcOH) highfine.com | Stable highfine.com | Yes |

Research Findings in Selective Deprotection

The practical application of Teoc's orthogonality is evident in numerous synthetic campaigns. For example, a molecule bearing both an Fmoc-protected amine and a Teoc-protected amine can be selectively deprotected at the Fmoc position by treatment with piperidine to allow for further elaboration at that site. Subsequently, the Teoc group can be removed with TBAF to expose the second amine. This stepwise deprotection is crucial in the synthesis of complex peptides and other polyfunctional molecules. highfine.com

The development of other silicon-based protecting groups, such as the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, was partly motivated by the desire for a group with even greater resistance to acid than Teoc, thereby providing more robust orthogonality to the Boc group. rsc.orgnih.gov Research has shown that the Tpseoc group withstands conditions required to cleave not only Boc, but also Cbz, Fmoc, and Alloc groups, highlighting the continuous effort to refine orthogonal protection strategies. nih.govresearchgate.net The deprotection of Teoc itself, while reliable with fluoride, can sometimes be slow, requiring hours at elevated temperatures or days at room temperature, which has spurred research into related silyl-containing groups with faster cleavage kinetics. rsc.org

The data below illustrates specific examples of deprotection conditions where the Teoc group's stability allows it to function within an orthogonal strategy.

| Target Protecting Group | Reagents for Cleavage | Result for Teoc Group | Example Application |

|---|---|---|---|

| Fmoc | 20% Piperidine in DMF | Remains Intact | Solid-Phase Peptide Synthesis |

| Cbz | H₂, 10% Pd/C, in THF or EtOAc | Remains Intact | Solution-Phase Synthesis |

| Alloc | Pd(PPh₃)₄, Morpholine in THF | Remains Intact | Synthesis of Diamino Derivatives nih.gov |

| Boc | TFA in CH₂Cl₂ | Generally Stable but can be cleaved | Peptide Synthesis (with caution) nih.govresearchgate.net |

Orthogonality and Comparative Analysis with Other Protecting Groups

Orthogonal Protection Schemes Employing the Teoc Group

The utility of the Teoc group lies in its stability towards a variety of reagents that are used to cleave other common amine protecting groups. highfine.com Its deprotection is typically achieved through a β-elimination reaction initiated by a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.comyoutube.com This distinct cleavage pathway allows for the selective removal of other protecting groups while the Teoc-protected amine remains intact.

The Teoc group is stable under the basic conditions (e.g., piperidine) used to remove the Fmoc group, the hydrogenolysis conditions (e.g., H₂/Pd-C) used for the Cbz group, and the palladium(0)-catalyzed conditions for Alloc group removal. highfine.comhighfine.com This stability profile enables multi-step synthetic sequences where different functional groups can be sequentially deprotected and manipulated. For instance, a synthetic intermediate bearing Teoc, Fmoc, and Cbz protected amines can have the Fmoc group removed first with a base, the Cbz group removed by hydrogenation, and finally, the Teoc group cleaved with fluoride, all in a controlled, stepwise manner.

Table 1: Orthogonality of the Teoc Group

| Protecting Group | Cleavage Condition | Stability of Teoc Group |

|---|---|---|

| Teoc | Fluoride ions (e.g., TBAF) | - |

| Fmoc | Base (e.g., Piperidine) | Stable |

| Cbz | Hydrogenolysis (H₂/Pd) | Stable |

| Alloc | Pd(0) catalyst | Stable |

Stability and Selectivity Versus Acid-Labile Carbamates (e.g., Boc)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group that is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comorganic-chemistry.org The orthogonality between Teoc and Boc is conditional and unidirectional.

The Teoc group is generally stable to weakly acidic conditions but is susceptible to cleavage by the strong acids required for complete Boc group removal. wikidot.com Therefore, the Teoc group is not considered fully orthogonal to the Boc group, as conditions that cleave the Boc group will often simultaneously remove the Teoc group. nih.gov

Conversely, the Boc group is completely stable to the fluoride ion conditions used to deprotect Teoc-protected amines. wikidot.com This allows for a synthetic strategy where the Teoc group can be selectively removed in the presence of a Boc group. This one-way orthogonality is a critical consideration in synthetic planning. For example, if a molecule contains both Teoc- and Boc-protected amines, the Teoc group can be removed with TBAF to reveal a free amine for further reaction, leaving the Boc-protected amine untouched for a later deprotection step with acid.

Stability and Selectivity Versus Base-Labile Carbamates (e.g., Fmoc)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, prized for its lability under mild basic conditions, typically a solution of piperidine (B6355638) in DMF. wikipedia.org In contrast, the Teoc group exhibits excellent stability towards these basic conditions. highfine.comhighfine.com

This mutual stability establishes a robust orthogonal relationship between the Teoc and Fmoc groups. organic-chemistry.org A molecule containing both Teoc- and Fmoc-protected functionalities can be selectively deprotected at the Fmoc-bearing site using piperidine without affecting the Teoc protection. highfine.com Subsequently, the Teoc group can be removed using fluoride ions, conditions under which the Fmoc group is stable. This high degree of orthogonality makes the Teoc/Fmoc pairing a powerful strategy in complex syntheses where differential protection of multiple amine groups is required. total-synthesis.com

Table 2: Comparative Stability of Teoc, Boc, and Fmoc Groups

| Reagent/Condition | Teoc Stability | Boc Stability | Fmoc Stability |

|---|---|---|---|

| Fluoride (TBAF) | Cleaved | Stable | Stable |

| Strong Acid (TFA) | Cleaved | Cleaved | Stable |

| Base (Piperidine) | Stable | Stable | Cleaved |

| Hydrogenolysis (H₂/Pd) | Stable | Stable | Generally Stable¹ |

¹ While generally stable, some instances of Fmoc cleavage under hydrogenation have been reported. highfine.com

Comparison with Other Silicon-Based Protecting Groups

The Teoc group is part of a broader class of silicon-containing protecting groups that are typically cleaved by fluoride-induced β-elimination. Variations in the structure of these groups lead to differences in stability, reactivity, and orthogonality.

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a sulfonamide-based protecting group, which imparts greater stability compared to the carbamate (B1207046) structure of Teoc. researchgate.netorgsyn.org Sulfonamides are known for their robustness and resistance to a wide array of reaction conditions, including strongly acidic and basic media where the Teoc group might be compromised. orgsyn.org

Like Teoc, the SES group is cleaved by fluoride ions (e.g., TBAF or cesium fluoride). orgsyn.org However, the deprotection of SES groups can sometimes require harsher conditions, such as elevated temperatures, compared to Teoc. orgsyn.org This difference in reactivity can, in principle, be exploited for selective deprotection. The primary advantage of SES over Teoc is its enhanced stability, making it a more resilient protecting group in syntheses involving harsh reaction steps. researchgate.net

The 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group was developed as an alternative to Teoc, addressing one of its key limitations: acid lability. nih.gov By replacing the trimethylsilyl (B98337) moiety with a bulkier and more electron-withdrawing triphenylsilyl group, the Tpseoc group exhibits significantly enhanced stability towards acidic conditions. nih.govresearchgate.net It is highly resistant to the strong acids (e.g., TFA) used to remove Boc groups, making it truly orthogonal to Boc. researchgate.netnih.gov

Despite its increased stability, the Tpseoc group is readily cleaved by fluoride ions, with cleavage times reported to be significantly faster than those for the Teoc group under similar conditions. researchgate.net This combination of high acid stability and rapid fluoride-mediated cleavage makes Tpseoc a superior alternative to Teoc in many applications, particularly in Boc-based peptide synthesis. nih.gov

The (2-phenyl-2-trimethylsilyl)ethoxycarbonyl (Psoc) group is another modification of the Teoc structure, designed to enhance the rate of fluoride-induced cleavage. The introduction of a phenyl group on the carbon atom adjacent to the silicon atom (the α-carbon) accelerates the β-elimination process. researchgate.net

Research has shown that the Psoc group can be cleaved under very mild conditions with TBAF, and much more rapidly than the parent Teoc group. researchgate.net This increased lability is attributed to the stabilization of the incipient carbocation or anionic character at the α-carbon during the elimination process. This feature allows for deprotection under milder conditions, potentially reducing side reactions with sensitive substrates. researchgate.net The faster kinetics also suggest a potential for orthogonality with the more robust Tpseoc group, where cleavage conditions could be tuned to selectively remove one in the presence of the other. nih.gov

Table 3: Comparison of Silicon-Based Protecting Groups

| Protecting Group | Structure | Key Features |

|---|---|---|

| Teoc | Carbamate | Fluoride-labile; limited acid stability. |

| SES | Sulfonamide | Fluoride-labile; high stability to acid/base. |

| Tpseoc | Carbamate | Fluoride-labile; highly acid-stable (orthogonal to Boc). |

| Psoc | Carbamate | Very rapidly cleaved by fluoride under mild conditions. |

Advantages of the Teoc Group in Multistep Synthesis (e.g., Volatile By-products, Ease of Purification)

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers distinct advantages in the context of complex, multistep organic synthesis, primarily due to the nature of its cleavage byproducts and the resulting simplification of purification procedures. rsc.org

A significant benefit of utilizing the Teoc group lies in the generation of volatile and gaseous byproducts upon its removal. rsc.org The fluoride-induced deprotection mechanism proceeds via a β-elimination reaction, which ultimately fragments the Teoc moiety into ethylene (B1197577), carbon dioxide, and a trimethylsilyl fluoride species. chem-station.com

Key Advantages:

Volatile Byproducts: The formation of gaseous ethylene and carbon dioxide, along with volatile trimethylsilyl fluoride, means that these substances are easily removed from the reaction mixture under reduced pressure. This minimizes the introduction of non-volatile impurities that would otherwise complicate the isolation of the desired product. rsc.org

Simplified Purification: By avoiding the formation of persistent, non-volatile byproducts, the need for extensive chromatographic purification can often be reduced. rsc.orghighfine.com In some cases, particularly when using reagents like Teoc-NT, the byproduct (nitrotriazole) is insoluble and can be removed by simple filtration, further streamlining the workup process. chem-station.comtcichemicals.com This is a considerable advantage over protecting groups that leave behind byproducts with similar polarity to the product, making separation challenging.

These features make the Teoc group a valuable tool for chemists, particularly in syntheses where maintaining purity and maximizing yield through numerous steps is paramount. The ability to cleanly remove the protecting group without introducing cumbersome purification challenges is a key factor in its utility.

Interactive Data Table: Comparison of Protecting Group Byproducts

| Protecting Group | Deprotection Reagent(s) | Key Byproducts | Volatility/Removal Method |

| Teoc | TBAF, HF | Ethylene, Carbon Dioxide, Trimethylsilyl fluoride | Volatile gases, removed by evaporation. rsc.orgchem-station.com |

| Boc | TFA, HCl | Isobutylene, Carbon Dioxide, tert-Butyl cation | Volatile gas and reactive cation. acsgcipr.org |

| Cbz | H₂/Pd, HBr/AcOH | Toluene, Carbon Dioxide | Volatile liquid, removed by evaporation. highfine.com |

| Fmoc | Piperidine, DBU | Dibenzofulvene-piperidine adduct | Non-volatile, removed by extraction/chromatography. highfine.com |

Emerging Methodologies and Future Research Directions

Advancements in Automated Synthesis Utilizing Teoc

Automated synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), has revolutionized the production of complex biomolecules. beilstein-journals.orgnih.govnih.gov The efficiency of automated SPPS relies heavily on the judicious selection of protecting groups that are stable throughout the synthesis yet can be selectively removed under mild conditions. nih.govpeptide.com The two most prominent strategies in automated SPPS are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches, which are distinguished by their acid-labile and base-labile nature, respectively. beilstein-journals.org

The 2-(trimethylsilyl)ethyl chloroformate (Teoc) protecting group offers a valuable orthogonal strategy in this automated landscape. highfine.com Its stability to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal makes it an attractive option for the protection of amine functionalities, particularly on amino acid side chains. nih.govub.edu This orthogonality is crucial for the synthesis of complex peptides with multiple reactive sites that require differential protection and deprotection steps. nih.gov

While the Boc and Fmoc strategies remain the workhorses of automated peptide synthesis, the unique cleavage mechanism of the Teoc group—fluoride-ion-mediated β-elimination—provides a distinct advantage. chem-station.com This allows for the selective unmasking of a Teoc-protected amine without affecting acid- or base-labile protecting groups elsewhere in the molecule. The development of novel protecting groups with distinct cleavage conditions is a continuous effort to expand the toolbox for synthesizing increasingly complex peptides. ub.edu

The integration of Teoc-protected amino acids into automated synthesis workflows is a promising area of research. The stability of the Teoc group to a wide range of reagents and conditions, coupled with its specific and mild deprotection protocol, suggests its potential for enhancing the efficiency and scope of automated peptide synthesis. nih.gov Future work will likely focus on optimizing the on-resin deprotection of Teoc groups in an automated fashion and exploring its application in the synthesis of peptides with intricate architectures, such as branched or cyclic peptides. beilstein-journals.org

Flow Chemistry Applications for Teoc-Mediated Reactions and Related Strategies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of processes. nih.gov The application of flow chemistry to reactions involving protecting groups is an area of active investigation, with the potential to streamline multi-step synthetic sequences. researchgate.net

While specific examples of Teoc-mediated reactions in continuous flow are not yet widely reported, the fundamental principles of flow chemistry suggest significant potential for both the protection of amines using this compound and the subsequent deprotection of the Teoc group. The continuous flow synthesis of related compounds, such as other chloroformates, has been demonstrated, indicating the feasibility of producing the Teoc reagent itself in a flow system.

The protection of amines is a common transformation in organic synthesis, and performing this step in a continuous flow reactor could offer precise control over reaction parameters such as temperature and stoichiometry, leading to higher yields and purities. nih.govresearchgate.net Similarly, the fluoride-mediated deprotection of Teoc could be adapted to a flow process. nih.govorgsyn.orggelest.com This could involve passing a solution of the Teoc-protected compound through a packed-bed reactor containing a fluoride (B91410) source, allowing for efficient and controlled deprotection with easy separation of the product from the deprotection reagent.

The integration of Teoc protection and deprotection steps into a multi-step continuous flow synthesis would be a significant advancement, enabling the telescoping of reaction sequences without the need for isolation of intermediates. This approach would be particularly beneficial for the synthesis of complex molecules where multiple protection and deprotection steps are required.

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of chemical systems. arxiv.org While detailed computational studies specifically focused on the reaction pathway of Teoc protection and deprotection are not extensively documented in the literature, the principles of computational chemistry can be applied to gain a deeper understanding of these processes.

The mechanism for the protection of an amine with this compound is generally understood to proceed through a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. youtube.com A computational investigation of this reaction could model the transition state of this nucleophilic substitution, providing insights into the activation energy and the influence of substituents on the reaction rate.

More intriguingly, the fluoride-mediated deprotection of the Teoc group presents a rich system for computational analysis. chem-station.com The reaction is initiated by the attack of a fluoride ion on the silicon atom, which triggers a β-elimination cascade, ultimately liberating the free amine, carbon dioxide, and ethene. chem-station.com A DFT study could model the transition state of the initial fluoride attack and the subsequent fragmentation, providing a quantitative understanding of the reaction energetics. nih.gov Such a study could also explore the role of the solvent and the nature of the fluoride source on the reaction pathway and efficiency.

Furthermore, computational modeling could be employed to predict the stability of the Teoc group under various conditions, aiding in the design of synthetic routes where the selective cleavage of other protecting groups is required. By providing a detailed, atomistic-level understanding of the reaction mechanisms, computational chemistry can guide the optimization of existing protocols and the development of new applications for this compound.

Design and Synthesis of Next-Generation Teoc Analogs for Enhanced Performance

The development of new protecting groups with tailored properties is a central theme in modern organic synthesis. nih.govresearchgate.netrsc.org While the Teoc group is a valuable tool, its susceptibility to acidic conditions can be a limitation in certain synthetic contexts. nih.gov This has spurred interest in the design and synthesis of next-generation Teoc analogs with enhanced stability and performance.

A notable example is the development of the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group. nih.gov In this analog, the trimethylsilyl (B98337) moiety of Teoc is replaced with a triphenylsilyl group. This modification significantly increases the steric bulk around the silicon atom and alters its electronic properties, rendering the Tpseoc group highly resistant to the acidic conditions typically used to cleave Boc and other acid-labile protecting groups. nih.govresearchgate.netnih.gov This enhanced acid stability provides a higher degree of orthogonality, allowing for more complex synthetic strategies where both acid-labile and fluoride-labile protecting groups are employed. nih.gov

The synthesis of Tpseoc and other Teoc analogs generally follows a similar strategy to that of the parent compound, involving the preparation of the corresponding silylethanol followed by conversion to the chloroformate or another activated carbonyl species. nih.gov The design principles for these next-generation analogs often focus on modulating the steric and electronic environment of the silicon atom to fine-tune the stability of the protecting group and its reactivity towards fluoride-mediated cleavage.

Future research in this area will likely explore a wider range of substituents on the silicon atom to create a portfolio of Teoc analogs with a spectrum of stabilities and deprotection kinetics. nih.gov This could include the introduction of different alkyl or aryl groups, as well as the incorporation of fluorine atoms to modulate the Lewis acidity of the silicon center. The ultimate goal is to develop a suite of fluoride-labile protecting groups that offer predictable and tunable performance, further expanding the capabilities of modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(Trimethylsilyl)ethyl chloroformate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and a lab coat. Avoid contact lenses due to vapor exposure risks .

- Ventilation : Use fume hoods for all procedures to mitigate inhalation risks. Chloroformates are lachrymators and respiratory irritants .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis reactions .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture ingress and degradation .

Q. How can this compound be synthesized, and what are common impurities?

- Methodological Answer :

- Synthesis Route : Typically prepared via reaction of 2-(trimethylsilyl)ethanol with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions.

- Key Impurities : Residual phosgene, trimethylsilanol, or chloroformic acid derivatives. Monitor by NMR (e.g., Si NMR for silyl group integrity) .

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) or column chromatography with non-polar solvents .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Protecting Groups : Used to introduce silyl-protected carbamates, which are stable under acidic conditions but cleavable via fluoride ions (e.g., TBAF) .

- Peptide Derivatization : Acts as a fluorescent tagging agent for amino acids in HPLC analysis, similar to 2-(9-carbazole)-ethyl chloroformate .

- Mixed Anhydride Formation : Facilitates activation of carboxylic acids for nucleophilic acyl substitution, critical in antibiotic synthesis (e.g., ampicillin analogs) .

Advanced Research Questions

Q. How does the steric and electronic profile of the trimethylsilyl group influence reactivity compared to other chloroformates?

- Methodological Answer :

- Steric Effects : The bulky trimethylsilyl group reduces nucleophilic attack rates, favoring selective reactions at less hindered sites (e.g., primary amines over secondary amines) .

- Electronic Effects : The electron-donating silyl group stabilizes adjacent carbonyl intermediates, altering reaction kinetics in anhydride formation .

- Comparative Studies : Ethyl chloroformate exhibits faster reactivity but lower selectivity, while benzyl derivatives offer orthogonal deprotection strategies .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm ester linkage; Si NMR for silyl group integrity (δ ≈ 10–15 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to detect trace impurities (e.g., phosgene adducts) and isotopic patterns .

- Chromatography : Reverse-phase HPLC with fluorescence detection for quantifying derivatized biomolecules (e.g., peptides) .

Q. How can conflicting data on the stability of this compound in aqueous media be resolved?

- Methodological Answer :

- Controlled Hydrolysis Studies : Perform kinetic analyses under varying pH and temperature. For example, at pH 7.4 (physiological buffer), monitor degradation via UV-Vis or LC-MS .

- Computational Modeling : Use DFT calculations to predict hydrolysis pathways and compare with experimental half-lives .

- Contradiction Mitigation : Replicate conflicting studies with standardized protocols (e.g., buffer composition, purity controls) to isolate variables .

Q. What strategies optimize the use of this compound in solid-phase peptide synthesis (SPPS)?